molecular formula C9H7ClN2O2 B2610249 2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol CAS No. 329213-07-2

2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol

Cat. No.: B2610249
CAS No.: 329213-07-2
M. Wt: 210.62
InChI Key: JIZCIDTXTBDEEH-UHFFFAOYSA-N
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Description

2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl-substituted phenol with a hydrazine derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of catalysts such as zinc iodide and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The choice of solvents and reaction conditions is also tailored to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophilic species.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted oxadiazoles, while oxidation of the phenolic group can produce quinones.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound for the synthesis of diverse chemical entities and the development of new materials and pharmaceuticals.

Properties

IUPAC Name

2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-5-8-11-12-9(14-8)6-3-1-2-4-7(6)13/h1-4,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZCIDTXTBDEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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